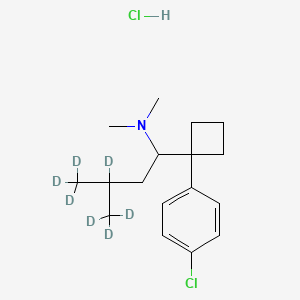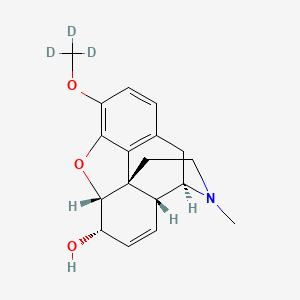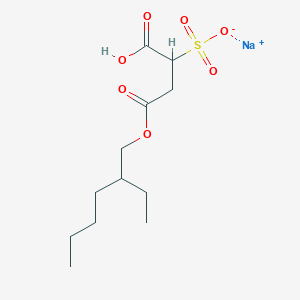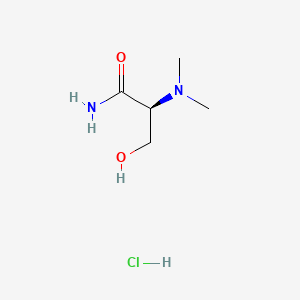
2-Hydroxy-4,6-dinitrophenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-1,2-benzenediol 2-Acetate: is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of two nitro groups (-NO2) and two hydroxyl groups (-OH) on a benzene ring, with an acetate group (-COOCH3) attached to one of the hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-1,2-benzenediol 2-Acetate typically involves the nitration of catechol (1,2-benzenediol) followed by acetylation. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3,5-Dinitro-1,2-benzenediol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods: Industrial production of 3,5-Dinitro-1,2-benzenediol 2-Acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acetylation steps are carefully monitored to control the reaction temperature and prevent side reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,5-Dinitro-1,2-benzenediol 2-Acetate can undergo oxidation reactions, where the hydroxyl groups are oxidized to form quinones.
Reduction: The nitro groups in the compound can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 3,5-diamino-1,2-benzenediol 2-Acetate.
Substitution: Formation of various substituted nitroaromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dinitro-1,2-benzenediol 2-Acetate is used as a precursor in the synthesis of other complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on biological systems. It is also used in the development of enzyme inhibitors and as a model compound in toxicological studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its nitro groups can be modified to create derivatives with enhanced biological activity.
Industry: In the industrial sector, 3,5-Dinitro-1,2-benzenediol 2-Acetate is used in the manufacture of specialty chemicals, including agrochemicals and polymer additives. It is also used in the production of high-performance materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3,5-Dinitro-1,2-benzenediol 2-Acetate involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules and pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitro-1,2-benzenediol: Similar structure but lacks the acetate group.
3,4-Dinitro-1,2-benzenediol: Similar structure with nitro groups at different positions.
2,4-Dinitrophenol: Contains nitro groups but lacks hydroxyl groups on the benzene ring.
Uniqueness: 3,5-Dinitro-1,2-benzenediol 2-Acetate is unique due to the presence of both nitro and acetate groups, which confer distinct chemical properties and reactivity. The acetate group enhances the compound’s solubility and stability, making it more suitable for certain applications compared to its non-acetylated counterparts.
Eigenschaften
Molekularformel |
C8H6N2O7 |
|---|---|
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
(2-hydroxy-4,6-dinitrophenyl) acetate |
InChI |
InChI=1S/C8H6N2O7/c1-4(11)17-8-6(10(15)16)2-5(9(13)14)3-7(8)12/h2-3,12H,1H3 |
InChI-Schlüssel |
CLFNJNYYJDUJAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (5S,6S)-5,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxoheptanoate](/img/structure/B15295534.png)


![(1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium}](/img/structure/B15295551.png)
![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)
![B-[2-(2-Naphthalenyl)ethenyl]boronic Acid](/img/structure/B15295572.png)
![[3-(2-hydroxyethyl)-1H-indol-5-yl] hydrogen sulfate](/img/structure/B15295575.png)
![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)

![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)
![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)

